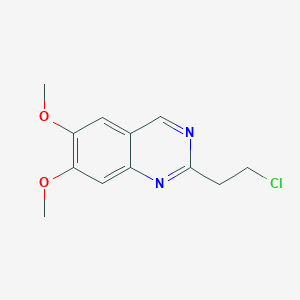
2-(2-Chloroethyl)-6,7-dimethoxyquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroethyl)-6,7-dimethoxyquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-6,7-dimethoxyquinazoline typically involves the reaction of 6,7-dimethoxyquinazoline with 2-chloroethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
2-(2-Chloroethyl)-6,7-dimethoxyquinazoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
科学研究应用
2-(2-Chloroethyl)-6,7-dimethoxyquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
作用机制
The mechanism of action of 2-(2-Chloroethyl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets in cells. The compound can bind to DNA and proteins, leading to the inhibition of key cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(2-Chloroethyl)-6,7-dimethoxyquinazoline: shares structural similarities with other quinazoline derivatives such as:
Uniqueness
This compound: is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
生物活性
2-(2-Chloroethyl)-6,7-dimethoxyquinazoline is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a quinazoline core with two methoxy groups at the 6 and 7 positions and a chloroethyl group at the 2 position. This configuration contributes to its reactivity and biological activity.
Antimalarial Activity
Research has highlighted the antimalarial properties of this compound. Studies indicate that it exhibits significant efficacy against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves the inhibition of enzymes critical for the parasite's metabolism, offering a potential pathway for therapeutic development.
Other Pharmacological Effects
In addition to its antimalarial effects, this compound has shown promise in various other biological activities:
- Antihypertensive Effects : Similar compounds have demonstrated effectiveness in reducing blood pressure in hypertensive models. For instance, derivatives of quinazoline have been tested in renal hypertensive dogs, showing significant reductions in blood pressure levels .
- Cancer Research : Quinazoline derivatives are being investigated for their potential as anticancer agents. Their ability to inhibit specific kinases involved in tumor growth has made them a focus of ongoing research .
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The chloroethyl group allows for nucleophilic substitution reactions, which may enhance the compound's ability to interact with enzymes involved in metabolic pathways.
- Electrophilic Aromatic Substitution : The methoxy groups may facilitate electrophilic aromatic substitution reactions, increasing the compound's reactivity towards electrophiles.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct pharmacological profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dimethoxyquinazoline-2,4-dione | Quinazoline core with methoxy groups | Exhibits different biological activity patterns |
| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | Contains an amino group at position four | Enhanced solubility and bioavailability |
| 3-Ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | Ethyl substitution at position three | Potentially altered pharmacokinetics |
| 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione | Two ethoxy groups instead of methoxy | May exhibit different reactivity and stability |
This table illustrates the diversity within the quinazoline class and emphasizes how structural variations can lead to different therapeutic potentials.
Case Studies
- Antimalarial Efficacy : A study conducted on various quinazoline derivatives showed that modifications in the structure significantly enhanced their activity against P. falciparum. The study concluded that introducing functional groups like chloroethyl could improve potency against malaria parasites.
- Hypertensive Models : In trials involving renal hypertensive dogs treated with quinazoline derivatives, researchers observed substantial blood pressure reductions. The effective dose was as low as 0.06 mg/kg body weight .
属性
CAS 编号 |
2006277-21-8 |
|---|---|
分子式 |
C12H13ClN2O2 |
分子量 |
252.69 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C12H13ClN2O2/c1-16-10-5-8-7-14-12(3-4-13)15-9(8)6-11(10)17-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
PMZKUSUSGHZTTB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)CCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















